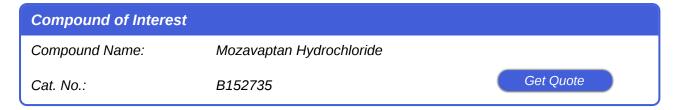


An In-depth Technical Guide to Mozavaptan Hydrochloride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, playing a crucial role in the regulation of water balance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.

Chemical Structure and Physicochemical Properties

Mozavaptan Hydrochloride, also known as OPC-31260, is a benzazepine derivative with the chemical name N-[4-[[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl]phenyl]-2-methylbenzamide hydrochloride.[1] Its structure is characterized by a central benzazepine ring system linked to a substituted benzamide moiety.

Table 1: Chemical and Physicochemical Properties of Mozavaptan Hydrochloride



Property	Value	Reference(s)
IUPAC Name	N-[4-[5- (dimethylamino)-2,3,4,5- tetrahydro-1-benzazepine-1- carbonyl]phenyl]-2- methylbenzamide;hydrochlorid e	[1]
Synonyms	OPC-31260, Physuline	[1]
CAS Number	138470-70-9	[1]
Molecular Formula	C27H30CIN3O2	[1]
Molecular Weight	464.0 g/mol	[1]
Appearance	Solid powder	_
Solubility	Soluble in DMSO. Insoluble in water.	
Storage	Store at -20°C for long-term storage.	

Mechanism of Action

Mozavaptan Hydrochloride is a competitive antagonist of the arginine vasopressin (AVP) receptor 2 (V2R).[2][3] The V2R is a G-protein coupled receptor primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[3] The binding of the endogenous hormone AVP to V2R initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[3] This process increases water reabsorption from the tubular fluid back into the bloodstream, leading to concentrated urine and conservation of body water.

By competitively blocking the binding of AVP to the V2R, **Mozavaptan Hydrochloride** inhibits this signaling pathway.[2][3] This antagonism prevents the translocation of AQP2 channels, thereby reducing water permeability in the collecting ducts. The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, leading to more dilute urine.[3]





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Caption: Signaling pathway of Vasopressin V2 receptor and inhibition by Mozavaptan.

Pharmacodynamics

The primary pharmacodynamic effect of **Mozavaptan Hydrochloride** is aquaresis, the excretion of solute-free water. This leads to a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality.

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of Mozavaptan



Parameter	Species	Value	Description	Reference(s)
V2 Receptor			Concentration causing 50%	
Binding Affinity	Rat	14 nM	inhibition of AVP	
(IC ₅₀)			binding to V2	
			receptors.	
			Concentration	_
V1 Receptor			causing 50%	
Binding Affinity	Rat	1.2 μΜ	inhibition of AVP	
(IC ₅₀)			binding to V1	
			receptors.	_
Selectivity (V1/V2)	Rat		Demonstrates	
			high selectivity	
		~85-fold	for the V2	
			receptor over the	
			V1 receptor.	_
In Vivo Aquaretic Effect	Rat		Dose-	_
			dependently	
		1-30 mg/kg (oral)	increases urine	
		1-50 mg/kg (oral)	flow and	
			decreases urine	
			osmolality.	

Pharmacokinetics

Detailed pharmacokinetic data for **Mozavaptan Hydrochloride** in humans is not extensively available in the public domain. However, based on its chemical nature and the class of 'vaptan' drugs, some general characteristics can be inferred. It is known to be orally active. The metabolism of many vaptans involves the cytochrome P450 enzyme system, particularly CYP3A4.

Table 3: Known Pharmacokinetic Characteristics of Mozavaptan Hydrochloride



Parameter	Information
Route of Administration	Oral
Absorption	Orally bioavailable.
Metabolism	Likely metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4.
Excretion	Specific data on excretion pathways and clearance rates are not readily available.

Experimental Protocols In Vitro Vasopressin V2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **Mozavaptan Hydrochloride** for the vasopressin V2 receptor.

5.1.1. Materials

- Membrane preparation from cells expressing recombinant human or rat vasopressin V2 receptors.
- Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
- Non-labeled ("cold") Arginine Vasopressin.
- Mozavaptan Hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- 96-well microplates.

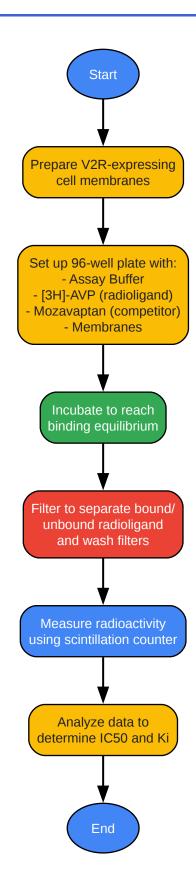


- Filtration apparatus.
- Scintillation counter.

5.1.2. Procedure

- Membrane Preparation: Homogenize cells expressing the V2 receptor in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add in the following order:
 - Assay buffer.
 - A fixed concentration of [3H]-AVP.
 - Increasing concentrations of Mozavaptan Hydrochloride (or unlabeled AVP for control).
 - Membrane preparation.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **Mozavaptan Hydrochloride** that inhibits 50% of the specific binding of [³H]-AVP (IC₅₀ value). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.





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Caption: Experimental workflow for the in vitro V2 receptor binding assay.



In Vivo Measurement of Aquaretic Effect in Rats

This protocol describes the methodology to assess the aquaretic effect of orally administered **Mozavaptan Hydrochloride** in rats.

5.2.1. Materials

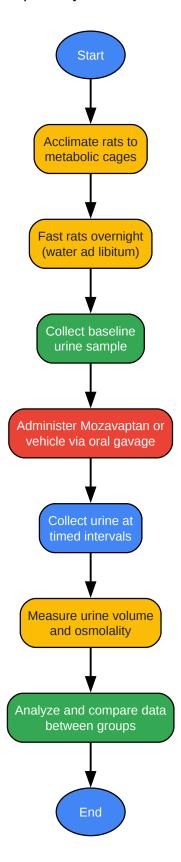
- Male Sprague-Dawley or Wistar rats.
- · Mozavaptan Hydrochloride.
- Vehicle (e.g., 0.5% carboxymethyl cellulose).
- Metabolic cages for urine collection.
- Oral gavage needles.
- Graduated cylinders or balances for urine volume measurement.
- · Osmometer.

5.2.2. Procedure

- Animal Acclimation: Acclimate rats to metabolic cages for several days before the experiment. Provide free access to food and water.
- Fasting: Fast the animals overnight with free access to water before drug administration.
- Baseline Urine Collection: Collect urine for a defined period (e.g., 2 hours) before drug administration to establish baseline values for urine volume and osmolality.
- Drug Administration: Administer **Mozavaptan Hydrochloride** (at various doses, e.g., 1, 3, 10, 30 mg/kg) or vehicle to the rats via oral gavage.
- Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., every hour for 6 hours).
- Measurements: For each collected urine sample, measure the volume and determine the osmolality using an osmometer.



 Data Analysis: Compare the urine volume and osmolality of the Mozavaptan-treated groups with the vehicle-treated control group. Analyze the data for dose-dependent effects.





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Caption: Experimental workflow for measuring the in vivo aquaretic effect in rats.

Clinical Significance and Applications

Mozavaptan Hydrochloride has been investigated for the treatment of hyponatremia, a condition of low sodium levels in the blood, particularly in patients with the syndrome of inappropriate antidiuretic hormone (SIADH). By promoting the excretion of excess water, it can help to normalize serum sodium concentrations.

Conclusion

Mozavaptan Hydrochloride is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Its mechanism of action leads to a predictable and dose-dependent aquaretic effect. This technical guide provides foundational information and experimental methodologies to support further research into its pharmacological properties and potential therapeutic applications. While detailed clinical pharmacokinetic data is limited in publicly available literature, the provided information serves as a valuable resource for scientists and researchers in the field of drug development.

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